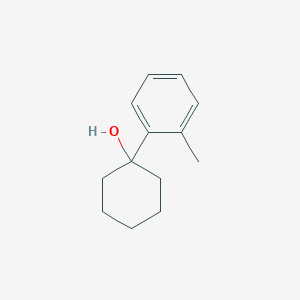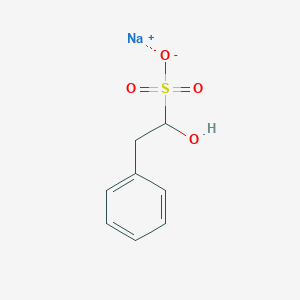
Sodium 1-hydroxy-2-phenylethane-1-sulfonate
Descripción general
Descripción
Sodium 1-hydroxy-2-phenylethane-1-sulfonate is a chemical compound with the CAS Number: 6950-57-8 . It has a molecular weight of 224.21 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,10,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . The compound has a molecular weight of 224.21 . The storage temperature for this compound is -10 degrees .Aplicaciones Científicas De Investigación
Sodium phenylthiosulfonate is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used as a catalyst in biochemical reactions such as the synthesis of amino acids, peptides, and proteins. Additionally, sodium phenylthiosulfonate is used in the synthesis of polymers, dyes, and other materials.
Mecanismo De Acción
Sodium phenylthiosulfonate acts as a catalyst in biochemical reactions by converting a substrate into a product. In the presence of an acid, sodium phenylthiosulfonate reacts with a substrate to form a product. The reaction is a nucleophilic substitution reaction in which the sulfur atom of the sodium phenylthiosulfonate is replaced with the substrate. This reaction is reversible and can be used to synthesize a wide variety of products.
Biochemical and Physiological Effects
Sodium phenylthiosulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of sodium phenylthiosulfonate in laboratory experiments has a number of advantages and limitations. The use of sodium phenylthiosulfonate in laboratory experiments can provide a high yield of product and can be used to synthesize a wide variety of compounds. Additionally, it is a relatively inexpensive reagent and is easy to use. However, it is not very stable and must be stored in a cool, dry place. Additionally, it can produce toxic byproducts if not used properly.
Direcciones Futuras
Sodium phenylthiosulfonate has a wide variety of applications in the fields of chemistry, biochemistry, and medicine. In the future, researchers will continue to explore the potential applications of sodium phenylthiosulfonate in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. Additionally, researchers will continue to explore the biochemical and physiological effects of sodium phenylthiosulfonate and investigate the potential of using it as an anti-cancer and anti-inflammatory agent. Finally, researchers will continue to explore the potential of using sodium phenylthiosulfonate as a catalyst in biochemical reactions and investigate the potential of using it to synthesize polymers, dyes, and other materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
sodium;1-hydroxy-2-phenylethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUJUVMHPDPGS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



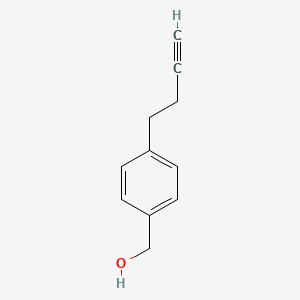
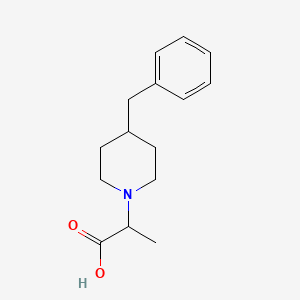

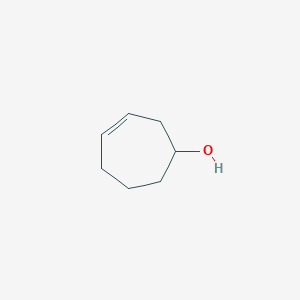
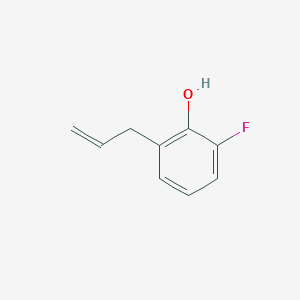

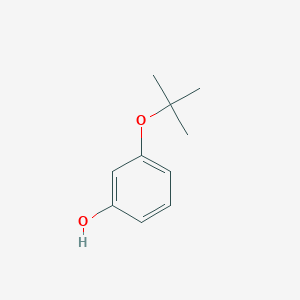
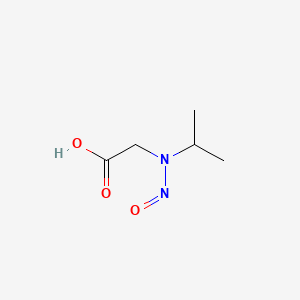

![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)


